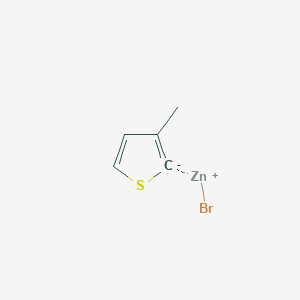

3-Methyl-2-thienylzinc bromide

説明

Overview of Organozinc Reagents in Heterocyclic Chemistry

Organozinc compounds, characterized by a carbon-zinc bond, have a long-standing history in organic synthesis, dating back to their discovery by Edward Frankland in 1848. wikipedia.org These reagents are generally less reactive than their organolithium or Grignard counterparts, a feature that contributes to their exceptional functional group compatibility. wikipedia.org This tolerance allows for their use in complex molecular settings where sensitive functional groups such as esters, nitriles, and ketones are present. riekemetals.com

In the realm of heterocyclic chemistry, organozinc reagents have emerged as powerful tools for the functionalization of heterocyclic scaffolds. beilstein-journals.org The direct insertion of activated zinc into carbon-halogen bonds of heterocyclic compounds provides a straightforward route to heteroaryl zinc reagents. beilstein-journals.orgmdpi.com These intermediates are crucial for forging new carbon-carbon and carbon-heteroatom bonds, often with the aid of transition metal catalysts. beilstein-journals.org The reactivity of organozinc reagents can be further modulated, for instance, by the presence of salts like magnesium chloride (MgCl₂), which can enhance their addition to carbonyl compounds. beilstein-journals.org

The versatility of organozinc reagents is highlighted in various named reactions, most notably the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction facilitates the coupling of organozinc compounds with a wide array of organic halides and triflates, proving indispensable for the synthesis of complex molecules, including pharmaceuticals and materials. wikipedia.orgorganic-chemistry.org

Significance of Thiophene (B33073) Derivatives in Synthetic Applications

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous structural motif in a vast number of natural and synthetic compounds. benthamdirect.comnih.gov Its derivatives exhibit a wide spectrum of biological activities and are integral components of numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics. benthamdirect.comnih.gov

Beyond their medicinal applications, thiophene-based molecules are at the forefront of materials science. Their unique electronic properties make them ideal building blocks for organic semiconductors, which are utilized in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. numberanalytics.comresearchgate.net The ability to tune the electronic characteristics of thiophene derivatives through substitution allows for the rational design of materials with specific optical and electronic properties. numberanalytics.com

The construction of these complex thiophene-containing molecules often relies on cross-coupling reactions, where the thiophene ring is strategically introduced into a larger molecular framework. numberanalytics.com Methodologies like the Suzuki-Miyaura and Negishi couplings are frequently employed for this purpose. numberanalytics.com

Contextualization of 3-Methyl-2-thienylzinc Bromide as a Key Synthetic Intermediate

Within the family of thienylorganozinc reagents, this compound stands out as a particularly valuable synthetic intermediate. This reagent combines the structural features of a thiophene ring with the reactivity of an organozinc halide, offering a direct method for introducing the 3-methyl-2-thienyl moiety.

The preparation of thienylzinc bromides can be achieved through the direct oxidative addition of zinc to the corresponding bromothiophene. researchgate.net Specifically, this compound is typically prepared from 2-bromo-3-methylthiophene (B51420). Its primary application lies in Negishi cross-coupling reactions, where it serves as the nucleophilic partner to couple with various electrophiles. wikipedia.orgorganic-chemistry.org The presence of the methyl group at the 3-position can influence the electronic properties and steric environment of the thiophene ring, which can in turn affect the reactivity and outcome of the coupling reactions.

The utility of this compound and its analogs is evident in their commercial availability and frequent citation in chemical literature, underscoring their importance as building blocks in both academic research and industrial applications. riekemetals.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅BrSZn |

| Physical Form (at 20°C) | Liquid aksci.com |

| Boiling Point | 65 °C (149 °F) aksci.com |

| Flash Point | -17 °C (1 °F) - closed cup aksci.com |

| Purity Specification | Min. 95% aksci.com |

| Typical Concentration in THF | 0.5 M riekemetals.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

bromozinc(1+);3-methyl-2H-thiophen-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEYTZPVSXRHCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]SC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrSZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-45-1 | |

| Record name | 312693-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 2 Thienylzinc Bromide

Direct Oxidative Insertion of Active Zinc

The direct reaction of an organic halide with metallic zinc is a common method for the formation of organozinc reagents. However, the reactivity of commercially available zinc powder is often insufficient for efficient conversion, necessitating the use of activated zinc.

Utilizing Rieke Zinc and Related Activated Metal Systems

A highly effective method for activating zinc is through its reduction in situ, a technique pioneered by Reuben D. Rieke. "Rieke zinc" is a highly reactive form of zinc metal, typically prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. This process generates a finely divided, highly active zinc powder that readily undergoes oxidative addition to organic halides, including aryl bromides like 3-methyl-2-bromothiophene.

The preparation of Rieke zinc involves the reduction of an anhydrous zinc salt in a suitable solvent, commonly tetrahydrofuran (B95107) (THF). The resulting black slurry of activated zinc can then be directly used for the synthesis of the organozinc reagent. The reaction with 3-methyl-2-bromothiophene would proceed by adding the aryl bromide to the freshly prepared Rieke zinc suspension. The high surface area and reactivity of Rieke zinc facilitate the insertion of zinc into the carbon-bromine bond, affording 3-Methyl-2-thienylzinc bromide. Generally, aryl bromides require slightly more forcing conditions than the corresponding iodides, often necessitating elevated temperatures or longer reaction times to achieve complete conversion. riekemetals.com

Influence of Reaction Conditions on Zinc Insertion

The success of the direct zinc insertion is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being commonly employed. THF is often preferred due to its ability to solvate the resulting organozinc species and its relative inertness under the reaction conditions.

Temperature and reaction time are also key parameters. While highly activated zinc, such as Rieke zinc, can react with some aryl bromides at room temperature, gentle heating is often employed to ensure a reasonable reaction rate and high yield. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material, 3-methyl-2-bromothiophene.

Role of Additives in Facilitating Direct Zincation

To enhance the rate and efficiency of the direct zincation of less reactive aryl bromides, various additives can be employed. Lithium chloride (LiCl) is a particularly effective additive. nih.gov It is believed to assist in breaking up the passivating layer on the zinc surface and also to solubilize the newly formed organozinc species by forming a more soluble "ate" complex (RZnBr·LiCl). This prevents the organozinc reagent from precipitating onto the zinc surface, which would otherwise halt the reaction.

Other activators, such as 1,2-dibromoethane (B42909) or iodine, can also be used to activate less reactive zinc dust. These reagents are thought to clean the zinc surface by reacting with the passivating oxide layer. Trimethylsilyl chloride (TMSCl) has also been reported to activate zinc, likely by a similar surface-cleaning mechanism.

| Parameter | Condition/Additive | Role in Synthesis |

| Zinc Source | Rieke Zinc | Highly reactive, finely divided zinc for efficient oxidative insertion. |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and the organozinc product. |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction; heating is often required for aryl bromides. |

| Additive | Lithium Chloride (LiCl) | Solubilizes the organozinc product and activates the zinc surface. |

Transmetalation Approaches

An alternative and widely used strategy for the synthesis of organozinc reagents is transmetalation. This method involves the reaction of a more reactive organometallic compound, such as an organolithium or a Grignard reagent, with a zinc halide salt, typically zinc bromide (ZnBr₂).

From Organolithium Precursors

The synthesis of this compound can be achieved by first preparing the corresponding organolithium species, 3-methyl-2-thienyllithium. This is typically accomplished through a halogen-lithium exchange reaction, where 3-methyl-2-bromothiophene is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

Once the 3-methyl-2-thienyllithium is formed in situ, it is then quenched with a solution of anhydrous zinc bromide in THF. The transmetalation reaction is generally fast and exothermic, resulting in the formation of this compound and lithium bromide as a byproduct. This method is particularly useful when the direct zinc insertion is sluggish or when functional groups sensitive to the conditions of direct zincation are present in the molecule. It is important to note that the regioselectivity of the initial lithiation step is crucial. While direct lithiation of 3-methylthiophene (B123197) with strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is known to occur selectively at the 5-position, the halogen-lithium exchange from 3-methyl-2-bromothiophene ensures the formation of the desired 2-lithiated intermediate.

From Grignard Reagents

The transmetalation is then carried out by adding a solution of anhydrous zinc bromide in THF to the solution of 3-methyl-2-thienylmagnesium bromide. This reaction proceeds smoothly to yield this compound and magnesium bromide (MgBr₂). This method is often preferred over the organolithium route due to the milder nature of Grignard reagents and the ready availability of the precursor.

| Precursor | Reagents | Key Steps |

| 3-Methyl-2-bromothiophene | 1. n-Butyllithium 2. Zinc Bromide | Halogen-lithium exchange followed by transmetalation. |

| 3-Methyl-2-thienylmagnesium bromide | Zinc Bromide | Direct transmetalation of the Grignard reagent. |

Optimization of Transmetalation Conditions for this compound Formation

The formation of this compound via transmetalation typically involves the reaction of 3-methyl-2-thienyllithium with a zinc halide, most commonly zinc bromide (ZnBr₂). The efficiency of this reaction is highly dependent on several parameters, including the solvent, temperature, and the presence of additives.

The initial step involves the generation of 3-methyl-2-thienyllithium, which is generally achieved by the deprotonation of 3-methylthiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), or through a halogen-lithium exchange from 2-bromo-3-methylthiophene (B51420). Following the formation of the organolithium species, the transmetalation with ZnBr₂ is carried out.

Key factors influencing the optimization of this transmetalation include:

Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) are commonly used as they effectively solvate the organometallic species involved. The use of THF can influence the reactivity and stability of both the organolithium precursor and the resulting organozinc product.

Temperature: The transmetalation is typically performed at low temperatures, often ranging from -78 °C to 0 °C, to minimize side reactions and decomposition of the organometallic reagents. nih.gov Precise temperature control is essential for achieving high yields and selectivity.

Additives: The presence of lithium salts, particularly lithium chloride (LiCl), has been shown to have a significant impact on the solubility and reactivity of organozinc reagents. acs.orgresearchgate.net LiCl can break up polymeric aggregates of the organozinc compound, leading to more reactive monomeric species in solution. This can result in faster reaction rates and higher yields in subsequent coupling reactions.

The optimization of these conditions is crucial for the efficient preparation of this compound for use in various cross-coupling reactions.

| Parameter | Condition | Effect on Reaction |

| Solvent | Tetrahydrofuran (THF) | Good solvation of organometallic species, promotes reaction. |

| Temperature | -78 °C to 0 °C | Minimizes side reactions and decomposition. nih.gov |

| Additive | Lithium Chloride (LiCl) | Increases solubility and reactivity of the organozinc reagent. acs.orgresearchgate.net |

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative and often more sustainable approach to the synthesis of organozinc compounds, including this compound. These methods utilize an electric current to drive the formation of the desired product, often under milder conditions than traditional chemical routes.

Cobalt-Catalyzed Electrosynthesis

The cobalt-catalyzed electrosynthesis of arylzinc compounds, which can be extended to heteroarylzinc species like this compound, provides an efficient route from the corresponding aryl or heteroaryl halides. This process typically involves the electroreduction of a solution containing the organic halide, a cobalt salt as a catalyst, and a sacrificial zinc anode in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). acs.org The low-valent cobalt species generated electrochemically facilitates the oxidative addition of the organic halide, leading to the formation of the organozinc reagent. This method is advantageous as it can often tolerate a wider range of functional groups compared to traditional organometallic preparations.

Nickel-Catalyzed Electrosynthesis

Similar to cobalt catalysis, nickel-catalyzed electrosynthesis is a powerful method for the preparation of organozinc reagents. Specifically, the electrosynthesis of 3-thienylzinc bromide has been demonstrated by the electroreduction of 3-bromothiophene (B43185) in the presence of a catalytic amount of a nickel-bipyridine complex. uni-muenchen.de This reaction is typically carried out in a DMF solution containing zinc bromide, with a sacrificial magnesium or zinc anode. The electrochemically generated low-valent nickel species is the active catalyst that facilitates the formation of the thienylzinc bromide. This approach offers a mild and efficient pathway to the desired organozinc compound.

Sacrificial Anode Systems for Organozinc Generation

In the electrochemical synthesis of organozinc reagents, a sacrificial anode, typically made of zinc, plays a crucial role. wikipedia.orgmt.com As the cathodic reaction proceeds to reduce the organic halide, the zinc anode is simultaneously oxidized, releasing Zn²⁺ ions into the solution. These ions then react with the electrochemically generated organic anion to form the organozinc compound.

The use of a sacrificial anode offers several benefits:

It provides a continuous source of zinc ions, which is essential for the formation of the organozinc product.

It avoids the need for the addition of a zinc salt to the electrolyte, simplifying the reaction setup.

However, the "innocent" role of the sacrificial anode has been questioned, as the generated metal ions can sometimes act as Lewis acids, influencing the reactivity and selectivity of subsequent reactions. researchgate.net Careful consideration of the anode material and reaction conditions is therefore necessary to optimize the synthesis.

Chemo- and Regioselective Synthesis of Substituted Thienylzinc Bromides

The synthesis of substituted thienylzinc bromides with high chemo- and regioselectivity is of great importance for the construction of complex thiophene-containing molecules. Achieving such selectivity often requires carefully designed synthetic strategies.

Site-Selective Oxidative Addition to Dihalothiophenes

A facile and efficient protocol for the preparation of bromothienylzinc bromides has been developed through the site-selective oxidative addition of activated zinc to dihalothiophenes. For instance, the reaction of 2,3-dibromothiophene (B118489) with activated zinc can be controlled to selectively insert zinc into the C2-Br bond, yielding 3-bromo-2-thienylzinc bromide. Similarly, starting from 2,5-dibromothiophene, site-selective oxidative addition can lead to the formation of 5-bromo-2-thienylzinc bromide.

This regioselectivity is attributed to the differential reactivity of the carbon-bromine bonds on the thiophene (B33073) ring. The C2 position in thiophene is generally more activated towards metallation and oxidative addition compared to the C3 position. By carefully controlling the reaction conditions, such as the nature of the activated zinc and the reaction temperature, a high degree of site-selectivity can be achieved. This method provides a direct and powerful tool for the synthesis of specifically substituted thienylzinc reagents.

| Starting Material | Product |

| 2,3-Dibromothiophene | 3-Bromo-2-thienylzinc bromide |

| 2,5-Dibromothiophene | 5-Bromo-2-thienylzinc bromide |

Control of Substitution Patterns in Thiophene Ring Systems

Controlling the position of substituents on a thiophene ring is crucial for the synthesis of complex, targeted molecules. The regioselectivity of these reactions is governed by a combination of the inherent electronic properties of the thiophene ring and the influence of existing functional groups.

The thiophene ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The positions adjacent to the sulfur atom, C2 and C5 (α-positions), are significantly more reactive than the C3 and C4 positions (β-positions). This preference is due to the ability of the sulfur atom to stabilize the cationic Wheland intermediate formed during the substitution at an α-position through resonance.

The substitution pattern is further dictated by the directing effects of any substituents already present on the ring. youtube.com

Activating Groups / Ortho-, Para-Directors : Electron-donating groups (EDGs) such as alkyl (e.g., methyl), alkoxy, and amino groups activate the ring towards electrophilic substitution. They direct incoming electrophiles to the open α-positions (C2/C5) and the adjacent β-position. For example, in 3-methylthiophene, the methyl group directs substitution preferentially to the C2 position. chemicalbook.comchemicalbook.com

Deactivating Groups / Meta-Directors : Electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups deactivate the ring. They direct incoming electrophiles to the meta position relative to themselves. For a 3-substituted thiophene bearing an EWG, this would direct an incoming group to the C5 position. youtube.com

For more precise control, especially to achieve substitution patterns that counter the natural directing effects, chemists employ more advanced strategies:

Directed Ortho-Metalation (DoM) : This powerful technique allows for functionalization at a position adjacent (ortho) to a specific directing metalation group (DMG). wikipedia.org A DMG, such as an amide or sulfoxide, coordinates to a strong base like n-butyllithium, which then selectively removes a proton from the neighboring carbon. rsc.orgimperial.ac.uk This creates a highly reactive organolithium intermediate at a defined position, which can then be quenched with an electrophile to install a wide variety of functional groups with high regioselectivity. rsc.orgacs.org

Sequential Metalation : It is possible to achieve full functionalization of all four carbon positions on the thiophene ring. This is accomplished through a series of regio- and chemoselective metalations using specific reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping the resulting organometallic intermediates with different electrophiles at each step. nih.gov

| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence on Thiophene |

|---|---|---|---|

| Electron-Donating (Activating) | -CH₃, -OR, -NR₂ | Activates Ring | Directs to available α- and adjacent β-positions |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COR | Deactivates Ring | Directs to available meta-positions |

| Halogens | -Br, -Cl, -I | Deactivates Ring | Directs to available α-positions |

Reactivity Profiles and Mechanistic Insights into Reactions Involving 3 Methyl 2 Thienylzinc Bromide

Fundamental Reactivity Characteristics of Organozinc(II) Halides in Heterocyclic Systems

Organozinc(II) halides, such as 3-Methyl-2-thienylzinc bromide, represent a class of organometallic reagents prized for their balance of reactivity and functional group tolerance. Unlike their more reactive Grignard or organolithium counterparts, the carbon-zinc bond is more covalent, rendering them less nucleophilic and generally unreactive toward functional groups like esters, ketones, and nitriles in the absence of a catalyst. This chemoselectivity is a significant advantage in the synthesis of complex, polyfunctional molecules. nih.gov

The reactivity of heteroaryl zinc reagents, including thienyl derivatives, is sufficient for participation in transition metal-catalyzed reactions. The thiophene (B33073) ring, being an electron-rich aromatic system, influences the nucleophilicity of the organozinc reagent. The presence of a methyl group at the 3-position further modulates this reactivity through its electron-donating inductive effect. This enhances the electron density on the thiophene ring, which can influence the rate and efficiency of key steps in the catalytic cycle, such as transmetalation. Studies on heterocyclic organozinc reagents, like 2-pyridylzinc bromide, have demonstrated their competence as nucleophiles in Negishi cross-coupling reactions with a variety of aryl chlorides and bromides, tolerating a wide array of functional groups. researchgate.net Similarly, 3-thienylzinc reagents have been successfully employed in cross-coupling reactions, underscoring the utility of this class of compounds. nih.gov

Role in Cross-Coupling Reaction Mechanisms

The palladium-catalyzed Negishi cross-coupling reaction provides the primary context for understanding the utility of this compound. The generally accepted mechanism proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Transmetalation is the characteristic step of the Negishi coupling, where the organic group from the zinc reagent is transferred to the palladium center. wikipedia.org After the initial oxidative addition of an organic halide (Ar-X) to a Pd(0) complex to form an arylpalladium(II) halide intermediate (Ar-Pd(II)-X), the 3-methyl-2-thienyl group is transferred from zinc to palladium. This step displaces the halide from the palladium complex, forming a diorganopalladium(II) species (Ar-Pd(II)-Thienyl) and zinc bromide halide as a byproduct.

The exact mechanism of transmetalation can be complex. For sp2-hybridized organozinc reagents like this compound, the process is generally faster than for sp3-hybridized counterparts. illinois.edu The reaction is believed to proceed through an associative intermediate where both metals are bridged by the exchanging ligands. The presence of salts, such as lithium halides which are often present from the synthesis of the organozinc reagent, can play a crucial role. These salts can break down organozinc aggregates into more reactive monomeric zincate species, thereby facilitating a more efficient transmetalation. illinois.edu Furthermore, studies have shown that for arylzinc halides, an increase in solvent polarity can promote the reaction, a factor that has the opposite effect on alkylzinc reagents. mit.edu

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide or triflate to the low-valent palladium(0) catalyst. wikipedia.org This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) halide complex, where the oxidation state of palladium increases from 0 to +2. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. mit.edu The active catalyst is often a coordinatively unsaturated 14-electron bisphosphine palladium complex, Pd(0)L₂, which is in equilibrium with more saturated species. mit.edu

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (e.g., the aryl group from the halide and the 3-methyl-2-thienyl group from the organozinc) coupled on the palladium(II) center are eliminated to form a new carbon-carbon bond in the final product. wikipedia.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is generally favored for complexes with bulky, electron-donating ligands, which can destabilize the Pd(II) intermediate and stabilize the resulting Pd(0) complex. nih.govnih.gov Hammett plots have demonstrated that reductive elimination is faster from Pd(II) complexes derived from electron-deficient aryl halides or those bearing electron-rich coupling partners. mit.edu The electron-rich nature of the 3-methylthiophene (B123197) moiety is therefore expected to facilitate this step.

While the canonical Negishi cycle is described by ionic, two-electron transfer steps (oxidative addition, reductive elimination), the potential for radical pathways exists, particularly under certain conditions or with different metal catalysts like nickel. wikipedia.org For palladium-catalyzed couplings, radical mechanisms are less common but can be invoked, especially with unactivated alkyl electrophiles. In such cases, a single-electron transfer (SET) from the palladium complex to the organic halide could generate a radical anion, which then collapses to form the oxidative addition product. princeton.edu However, for the coupling of sp²-hybridized partners like this compound and aryl halides, the concerted, polar mechanisms of oxidative addition and reductive elimination are generally considered the dominant pathways. Nickel-catalyzed systems, in contrast, are more prone to involve radical intermediates and different oxidation states (Ni(I), Ni(III)), which can lead to alternative reaction outcomes. illinois.eduprinceton.edu

Influence of Catalyst Structure and Ligand Environment

The choice of ligand coordinated to the palladium center is critical for the success of the Negishi coupling, profoundly influencing catalyst stability, activity, and selectivity. Phosphine (B1218219) ligands are the most common class used in these reactions.

Bulky and electron-rich phosphine ligands have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions. These ligands enhance the rates of both oxidative addition and, crucially, the rate-limiting reductive elimination step. nih.gov Their steric bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium center, facilitating oxidative addition and accelerating the final reductive elimination. nih.govnih.gov

X-Phos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a prominent example of a Buchwald-type biaryl phosphine ligand. It is highly effective for a wide range of Negishi couplings, including those involving challenging heteroaryl substrates and aryl chlorides. mit.eduorganic-chemistry.orgnih.gov Its effectiveness stems from its ability to promote the crucial reductive elimination step while stabilizing the active Pd(0) catalyst.

DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a bidentate phosphine ligand with a large "natural bite angle." The geometry imposed by such ligands can significantly influence catalytic activity and selectivity. While monodentate ligands like X-Phos are often superior for many challenging couplings, bidentate ligands like DPEphos have also been successfully employed in Negishi reactions, demonstrating their utility in specific contexts. researchgate.net For instance, Pd(DPEPhos)Cl₂ has been used as an effective catalyst for the Negishi coupling of functionalized aryl and benzyl (B1604629) halides. researchgate.net

The selection between ligands like X-Phos and DPEphos depends on the specific substrates being coupled. For instance, in the coupling of secondary alkylzinc halides, comparative studies have shown that different biaryl phosphine ligands can give vastly different yields and selectivities, highlighting the importance of ligand screening for reaction optimization. mit.edunih.gov

Table 1: Illustrative Performance of X-Phos in Negishi Cross-Coupling of Heteroaryl Zinc Reagents

This table provides examples of the high efficiency of the X-Phos ligand in Negishi couplings involving heteroaryl zinc reagents, which are structurally related to this compound. The data is adapted from studies showcasing the general utility of this ligand system.

| Heteroaryl Zinc Reagent | Aryl Halide Partner | Catalyst System | Conditions | Yield (%) | Reference |

| 2-Thienylzinc chloride | 4-Chloroanisole | 2 mol% Pd₂(dba)₃ / 4 mol% X-Phos | THF, 70 °C | 93 | organic-chemistry.org |

| 2-Thienylzinc chloride | 2-Bromopyridine | 2 mol% Pd₂(dba)₃ / 4 mol% X-Phos | THF, rt, 2h | 95 | organic-chemistry.org |

| 2-Furylzinc chloride | 4-Chloro-N,N-dimethylaniline | 2 mol% Pd₂(dba)₃ / 4 mol% X-Phos | THF, 70 °C | 94 | organic-chemistry.org |

| 2-Benzothiophenylzinc chloride | 1-Bromo-4-(trifluoromethyl)benzene | 4 mol% Pd/X-Phos Precat. | THF, rt, 2h | 99 | organic-chemistry.org |

Steric and Electronic Effects of Ligand Coordination

The reactivity of organometallic compounds like this compound is profoundly influenced by the coordination of ligands to the metal center. These ligands can modulate the compound's behavior through a combination of steric and electronic effects, which are crucial for tuning structure, properties, and function. rsc.org The introduction of ionic functionalities in ligands, for instance, can lead to supramolecular interactions that significantly alter their behavior in the coordination sphere. nih.govuu.nl

Electronic Effects: Ligands alter the electron density at the zinc center. Electron-donating ligands increase the nucleophilicity of the 3-methyl-2-thienyl group, making it more reactive towards electrophiles. Conversely, electron-withdrawing ligands decrease its nucleophilicity, potentially increasing its stability but reducing its reaction rates in typical cross-coupling reactions. This fine-tuning of electronic structures is a key principle in designing metal-organic materials and catalysts. rsc.org

Steric Effects: The size and spatial arrangement of ligands create steric hindrance around the zinc atom. Bulky ligands can impede the approach of substrates, which can be leveraged to control selectivity. For example, steric hindrance can prevent unwanted side reactions or favor the formation of a specific regioisomer. The final arrangement and connectivity of atoms around a metal center are often determined by the steric requirements of the coordinating ligands. nih.gov In f-element chemistry, for example, subtle variations in ligands are used to explore how steric and electronic effects influence the isolation, properties, and reactivity of metal complexes. escholarship.org

| Strong Electron-Withdrawing | Decreases electron density on the zinc and attached carbon. | Reduces nucleophilicity, potentially slowing the desired reaction but increasing stability. | Phosphines with electronegative substituents (e.g., P(OAr)₃) |

Functional Group Tolerance in Reaction Substrates

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance for a wide array of functional groups. This property allows for the synthesis of complex molecules without the need for extensive use of protecting groups, leading to more efficient and atom-economical synthetic routes. The mild conditions often employed in their preparation and subsequent reactions contribute to this compatibility. For instance, functionalized arylzinc compounds can be prepared via cobalt-catalyzed reactions that tolerate various sensitive moieties. researchgate.net

Compatibility with Electrophilic and Nucleophilic Moieties

Organozinc reagents exhibit a unique balance of reactivity, making them compatible with numerous functional groups. They are sufficiently nucleophilic to react with a range of electrophiles but are generally less reactive than their Grignard or organolithium counterparts, which prevents unwanted side reactions with many electrophilic functional groups present in the substrate.

Studies on the cobalt-catalyzed synthesis of arylzinc compounds demonstrate that groups such as esters and cyano groups are well-tolerated. researchgate.net The nucleophilic addition of benzyl zinc reagents to paraformaldehyde to produce phenethyl alcohols further highlights their compatibility with carbonyl electrophiles. researchgate.net While inherently nucleophilic themselves, they can be used in molecules containing other nucleophiles, provided the reaction conditions are selective. Their formation is also compatible with the presence of other halides, such as chlorides and even other bromides, within the substrate molecule. researchgate.net

Selective Transformations in Polyfunctionalized Molecules

The high degree of functional group tolerance enables this compound to be a valuable tool for selective transformations in molecules bearing multiple reactive sites. This chemoselectivity is crucial for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals.

Research has shown that the synthesis of thienylzinc reagents can proceed in the presence of potentially reactive groups like boronate esters. researchgate.net This allows for subsequent orthogonal reactions, such as Suzuki coupling, to be performed on the same molecule. Furthermore, various nitrogen- and oxygen-containing heterocycles, including quinoline, indole, and benzofuran, can be present in the substrate without negatively impacting the formation of the organozinc compound. researchgate.net This tolerance allows for the precise modification of one part of a polyfunctionalized molecule while leaving other sensitive areas untouched, a key goal in site-selective molecular transformations. rsc.org

Table 2: Functional Group Compatibility in the Synthesis and Use of Thienylzinc Reagents

| Functional Group Class | Specific Example | Compatibility | Reference |

|---|---|---|---|

| Halogens | Aryl Chlorides, Aryl Bromides | Tolerated | researchgate.net |

| Esters | Methyl Benzoate | Tolerated | researchgate.net |

| Nitriles | Benzonitrile | Tolerated | researchgate.net |

| Boronates | Pinacol Boronate Esters | Tolerated | researchgate.net |

| Heterocycles | Quinoline, Indole, Benzofuran | Tolerated | researchgate.net |

| Carbonyls | Aldehydes (e.g., Formaldehyde) | Reactive (as an electrophile) | researchgate.net |

Kinetic and Thermodynamic Considerations in Reactivity

The reactivity of this compound in synthetic transformations, particularly in catalyzed cross-coupling reactions, is governed by kinetic and thermodynamic principles. While specific quantitative data for this compound is not extensively detailed in the literature, general principles from related organometallic reactions provide significant insight.

Catalyst and Ligand: The choice of metal catalyst (e.g., palladium, nickel) and coordinating ligands directly impacts the activation energies of the catalytic steps.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

Temperature: As with most chemical reactions, temperature affects the rate constants according to the Arrhenius equation.

Applications of 3 Methyl 2 Thienylzinc Bromide in Complex Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides the most common platform for the application of 3-methyl-2-thienylzinc bromide. These reactions are prized for their high efficiency, broad functional group tolerance, and mild reaction conditions, enabling the formation of carbon-carbon bonds with high precision.

The Negishi coupling is a cornerstone reaction involving organozinc compounds. This compound readily participates in this reaction, coupling with a wide array of aryl and heteroaryl halides (bromides, chlorides, and iodides) to form new C(sp²)–C(sp²) bonds. organic-chemistry.orgpitt.edunih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a supporting ligand. Modern catalyst systems, employing specialized biarylphosphine ligands such as CPhos, have been developed to enhance reaction efficiency, broaden the substrate scope, and suppress side reactions. nih.gov These catalysts are effective even with sterically hindered or electronically demanding substrates, allowing the synthesis of highly functionalized molecules under mild, often ambient, temperature conditions. organic-chemistry.orgnih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.

Transmetalation: The thienyl group is transferred from zinc to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the final cross-coupled product and regenerating the Pd(0) catalyst.

The reaction's tolerance to various functional groups, including esters, nitriles, and aldehydes, makes it a powerful tool in multistep synthesis. organic-chemistry.orgpitt.edu

Table 1: Representative Negishi Coupling Reactions

| Aryl/Heteroaryl Halide Partner | Catalyst System | Product |

|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / CPhos | 2-(4-Methylphenyl)-3-methylthiophene |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | 2-(3-Methyl-2-thienyl)pyridine |

| 1-Iodonaphthalene | [allylPdCl]₂ / dppf | 2-(1-Naphthyl)-3-methylthiophene |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / CPhos | Methyl 4-(3-methyl-2-thienyl)benzoate |

A direct and significant application of the Negishi coupling of this compound is the synthesis of heterobiaryls—molecules containing two directly connected aromatic or heteroaromatic rings. organic-chemistry.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. By coupling this compound with a different aryl or heteroaryl halide, complex and unsymmetrical heterobiaryl compounds can be constructed efficiently. researchgate.net This methodology provides a strategic advantage over classical methods, which often require harsh conditions or have limited scope. The mild nature of the Negishi reaction ensures that sensitive functional groups on either coupling partner remain intact. researchgate.net

Table 2: Examples of Heterobiaryl Synthesis

| Reagent 1 | Reagent 2 | Catalyst | Product |

|---|---|---|---|

| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)-3-methylthiophene |

| This compound | 3-Bromothiophene (B43185) | Pd(OAc)₂ / (o-tolyl)₃P | 2,3'-Bi(3-methylthiophene) |

| This compound | 2-Bromoquinoline | Pd₂(dba)₃ / XPhos | 2-(3-Methyl-2-thienyl)quinoline |

The 3-methylthiophene (B123197) unit is a fundamental building block for π-conjugated polymers like polythiophenes, which are used in organic electronic devices such as sensors and transistors. researchgate.net The Negishi cross-coupling reaction provides a powerful method for the controlled synthesis of well-defined oligothiophenes and polythiophenes. Through a step-growth polymerization mechanism, this compound can be coupled with a dihalogenated thiophene (B33073) monomer. Alternatively, a monomer bearing both a zinc bromide and a halide functional group can undergo self-condensation. This approach allows for the creation of regioregular polymers with desirable electronic and optical properties.

For example, the coupling of 2,5-dibromo-3-methylthiophene (B84023) after conversion to a mono-organozinc species can lead to the formation of head-to-tail poly(3-methylthiophene). The control over reaction conditions afforded by the Negishi protocol is crucial for achieving high molecular weight and regioregularity.

Beyond coupling with aromatic systems, this compound can be effectively coupled with sp²-hybridized carbons of alkenes and sp-hybridized carbons of alkynes. These palladium-catalyzed reactions extend the utility of the organozinc reagent to the synthesis of substituted olefins and alkynes.

Alkene Coupling: The reaction with vinyl halides (e.g., vinyl bromides or iodides) proceeds with retention of the alkene's stereochemistry. This stereoselectivity is highly valuable for constructing complex molecules where the geometry of the double bond is critical.

Alkyne Coupling: The coupling with alkynyl halides, a variant of the Sonogashira reaction, provides a direct route to 2-alkynyl-3-methylthiophenes. These products are versatile intermediates that can undergo further transformations. researchgate.net Zinc chloride has been shown to promote such couplings, enabling reactions to proceed at room temperature. researchgate.net

Other Transition Metal-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions represent a cost-effective and highly efficient alternative to palladium-catalyzed systems for constructing carbon-carbon bonds. This compound is an excellent coupling partner in nickel-catalyzed Negishi-type reactions. These reactions enable the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, allowing the 3-methylthiophene unit to be coupled with a wide variety of aryl, vinyl, and alkyl halides or triflates. organic-chemistry.orgrsc.org

The use of nickel catalysts offers distinct advantages, including unique reactivity profiles and the ability to activate otherwise unreactive electrophiles like aryl chlorides. organic-chemistry.org Modern nickel-based catalytic systems, often employing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can facilitate these couplings under mild conditions with high functional group tolerance. organic-chemistry.orgresearchgate.net For example, functional groups such as esters, ketones, nitriles, and even protected indoles can be compatible with the reaction conditions. rsc.org This robustness makes nickel-catalyzed cross-couplings with this compound a powerful tool for the late-stage functionalization of complex molecules. The reaction is also valuable in synthesizing conjugated polymers where thiophene units are linked to other aromatic systems, creating materials with desirable electronic properties. researchgate.net

Cobalt, as an earth-abundant and less toxic first-row transition metal, has emerged as a sustainable catalyst for organic transformations. rsc.orgrsc.org Cobalt catalysis is particularly relevant to this compound in two main contexts: its preparation and its subsequent functionalization.

A highly effective method for synthesizing functionalized thienylzinc reagents involves the use of a simple cobalt catalyst and zinc dust. researchgate.net This procedure allows for the generation of this compound directly from 2-bromo-3-methylthiophene (B51420) under mild conditions in solvents like acetonitrile (B52724). researchgate.netresearchgate.net This in-situ generation is advantageous as it avoids the isolation of the potentially sensitive organozinc reagent and tolerates a wide array of functional groups that might be incompatible with classical organometallic preparation methods. researchgate.net

Once formed, these cobalt-generated arylzinc reagents can participate in various coupling reactions. For instance, cobalt catalysis can facilitate the three-component cross-coupling of arylzinc reagents, alkenes, and difluoroalkyl bromides, enabling complex difluoroalkylarylation products to be synthesized in a single step. nih.gov This highlights the potential of cobalt catalysis to unlock novel transformations for this compound, leading to the construction of highly functionalized and structurally complex thiophene derivatives. nih.gov

Directed Functionalization Strategies Utilizing Thienylzinc Reagents

This compound is a valuable reagent in directed functionalization strategies, allowing for the precise introduction of substituents onto the thiophene ring. One of the key methods employed is directed ortho-metalation (DoM), where a functional group on a molecule directs the deprotonation and subsequent metalation of the adjacent ortho position. While classic DoM often involves organolithium reagents, the use of zinc bases is gaining prominence due to their milder nature and improved functional group compatibility. ed.ac.uk

In the context of 3-methylthiophene, direct lithiation can be selective for the 5-position. nih.gov However, the use of a zinc reagent like this compound, often prepared in situ or used in transmetalation reactions, allows for subsequent cross-coupling reactions at the 2-position. This provides a powerful tool for synthesizing polysubstituted thiophenes with a high degree of regiocontrol.

The strategy involves the initial formation of the thienylzinc bromide, which can then be reacted with a variety of electrophiles in the presence of a suitable catalyst. This approach is particularly useful for introducing aryl, vinyl, or other functional groups that would be incompatible with more reactive organometallic reagents. The zinc reagent's moderate reactivity ensures that it does not react with many common functional groups, thus broadening the scope of possible transformations.

Research in this area has explored the use of mixed metal-bases, such as TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), for the direct zincation of functionalized aromatics and heterocycles. nih.gov These reagents can deprotonate specific sites on a thiophene ring, which can then be trapped with an electrophile. The regioselectivity of these reactions can often be controlled by the choice of the zinc base and the presence of directing groups on the thiophene substrate.

The following table outlines the general approach for the directed functionalization of a thiophene ring using a thienylzinc reagent.

| Thiophene Substrate | Zincating Agent | Electrophile | Position of Functionalization | Product Type |

| 3-Substituted Thiophene | TMPZnCl·LiCl | Aryl Halide (in presence of Pd catalyst) | 2 or 5 | Di-substituted Thiophene |

| 3-Methylthiophene | n-BuLi then ZnBr₂ | Aldehyde | 2 | Thienyl Alcohol |

| 2-Bromothiophene | Activated Zinc | Acid Chloride (in presence of Pd catalyst) | 2 | Thienyl Ketone |

This table provides a generalized overview of directed functionalization strategies and does not necessarily depict reactions of this compound itself.

Advanced Analytical and Spectroscopic Characterization in Organozinc Research

Spectroscopic Techniques for Investigating Reaction Progress

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving organozinc compounds and for the structural elucidation of intermediates and final products.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the mechanism of reactions involving organozinc reagents. By monitoring the reaction mixture directly in the NMR tube, researchers can track the consumption of starting materials, the formation of intermediates, and the appearance of products over time. This provides invaluable kinetic and mechanistic data.

For the formation of 3-Methyl-2-thienylzinc bromide from 2-bromo-3-methylthiophene (B51420) and activated zinc, ¹H NMR spectroscopy can monitor the disappearance of the signals corresponding to the thienyl protons of the starting material and the appearance of new, shifted signals corresponding to the organozinc species. Similarly, in a subsequent Negishi cross-coupling reaction, the progress can be followed by observing the signals of the coupled product grow in while the organozinc reagent's signals diminish. nih.govwikipedia.org This allows for the optimization of reaction conditions and provides insight into the rates of key steps like oxidative addition and transmetalation in the catalytic cycle. chem-station.comslideshare.net

Table 1: Hypothetical ¹H NMR Data for Monitoring a Negishi Coupling Reaction

| Compound | Key Proton Signal | Chemical Shift (δ, ppm) - Start of Reaction | Chemical Shift (δ, ppm) - End of Reaction |

| Aryl Bromide (Coupling Partner) | Aromatic H | 7.50 | 0.00 |

| This compound | Thienyl H | 6.95 | 0.00 |

| Coupled Product | Aromatic/Thienyl H | 0.00 | 7.20 - 7.80 |

| 3-Methyl Thiophene (B33073) (byproduct) | Thienyl H | 0.00 | 6.80 |

Mass spectrometry (MS) is a crucial tool for confirming the identity of products formed in reactions utilizing this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the product, which can be used to determine its elemental composition with confidence. researchgate.net

In a typical cross-coupling reaction, a small aliquot of the final reaction mixture is analyzed to verify the formation of the desired carbon-carbon bond. For example, if this compound is coupled with iodobenzene, HRMS would be used to confirm the presence of the resulting 2-methyl-3-phenylthiophene. The observed mass would be compared to the calculated exact mass of the expected product. The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the product's identity. nist.govdocbrown.info

Table 2: HRMS Data for a Hypothetical Cross-Coupling Product

| Expected Product | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| 2-Methyl-3-phenylthiophene | C₁₁H₁₀S | 174.0503 | 174.0501 |

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for both monitoring the progress of a reaction and for the purification of the final products. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are commonly employed for rapid reaction monitoring. orgsyn.org These methods can quickly indicate the consumption of starting materials and the formation of the new product. For instance, in the synthesis of a biaryl compound via a Negishi coupling, GC analysis of aliquots taken from the reaction mixture can quantify the conversion of the aryl halide over time. nih.govnist.gov

For product isolation and purification, column chromatography is the most common method. orgsyn.org The crude reaction mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or solvent mixture) is used to elute the components. The difference in affinity of the product and any remaining starting materials or byproducts for the stationary phase allows for their separation, yielding the pure desired compound.

Elemental Analysis in the Context of Synthetic Outcomes

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a purified sample. researchgate.net This analysis is critical for confirming the empirical formula of a newly synthesized compound. After a product from a reaction involving this compound has been isolated and purified, elemental analysis provides definitive proof of its elemental composition. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the proposed chemical formula. A close agreement between the found and calculated values serves as a key piece of evidence for the successful synthesis of the target molecule.

Table 3: Theoretical Elemental Analysis Data for a Purified Product

| Element | Theoretical % | Found % |

| Carbon (C) | 75.82 | 75.79 |

| Hydrogen (H) | 5.78 | 5.81 |

| Sulfur (S) | 18.40 | 18.35 |

Data for hypothetical product 2-Methyl-3-phenylthiophene (C₁₁H₁₀S)

X-ray Crystallography of Related Organozinc Complexes

While this compound itself, as a reactive intermediate, may be challenging to crystallize and analyze by X-ray crystallography, this technique remains profoundly important for gaining mechanistic insights in organozinc chemistry. nih.gov Structural analysis of more stable, related organozinc complexes, such as those stabilized by specific ligands or those that form dimeric or aggregated structures, can reveal crucial information about bond lengths, bond angles, and coordination geometries at the zinc center. nih.gov

This structural data is not merely for identification but is key to understanding the reactivity of these reagents. For example, crystallographic analysis of a palladium catalyst complexed with an organozinc reagent can provide a snapshot of a key intermediate in a Negishi coupling catalytic cycle. mdpi.com These insights into the solid-state structure help rationalize the behavior of these species in solution and inform the design of more efficient and selective catalysts and reactions. The structural details can help explain how different ligands influence the transmetalation step or how the aggregation state of the organozinc reagent affects its nucleophilicity. mdpi.com

Future Prospects and Emerging Research Trajectories in 3 Methyl 2 Thienylzinc Bromide Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For organozinc reagents like 3-Methyl-2-thienylzinc bromide, future research will likely focus on developing more environmentally benign preparative methods. Key goals include the reduction of waste, avoidance of hazardous solvents, and improvement of energy efficiency.

Current methods for synthesizing organozinc halides often involve the direct insertion of metallic zinc into an organic halide. While effective, these methods can be sluggish and may require activation of the zinc metal. nih.gov Future protocols may explore the use of alternative, more sustainable activating agents or catalytic methods for the direct zincation of 3-methyl-2-bromothiophene.

Another area of focus is the replacement of traditional ethereal solvents like tetrahydrofuran (B95107) (THF) with greener alternatives. The development of protocols in bio-based solvents or even in aqueous media would represent a significant advancement in the sustainable synthesis of this compound. Furthermore, improving the atom economy of the synthesis and subsequent reactions will be a critical aspect of future research.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Development of high-yield, catalytic preparation methods to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Exploration of bio-derived solvents or solvent-free conditions to replace traditional ethereal solvents. |

| Design for Energy Efficiency | Development of synthetic protocols that proceed efficiently at ambient temperature and pressure. |

| Catalysis | Use of catalytic amounts of activating agents for zinc insertion, rather than stoichiometric quantities. |

Exploration of Novel Catalytic Systems and Ligand Architectures

The utility of this compound is intrinsically linked to the efficiency of the cross-coupling reactions in which it participates, most notably the Negishi coupling. chemistnotes.com While palladium-based catalysts have been the mainstay for these transformations, future research is actively exploring alternative, more sustainable, and cost-effective catalytic systems.

Nickel-based catalysts, for example, are gaining prominence due to the lower cost and higher abundance of nickel compared to palladium. researchgate.net The development of well-defined nickel precatalysts with tailored ligand architectures will be crucial for achieving high efficiency and functional group tolerance in the cross-coupling of this compound. Iron-catalyzed cross-coupling reactions are also an emerging area, offering an even more sustainable alternative, although challenges in controlling the reactivity and achieving high yields remain. acs.orgsci-hub.st

The design of novel ligands is another critical frontier. While phosphine-based ligands have been extensively studied, N-heterocyclic carbenes (NHCs) are emerging as a powerful class of ligands for cross-coupling reactions. researchgate.net The strong σ-donating ability of NHCs can lead to highly stable and active catalytic species. The development of sterically demanding and electronically tunable NHC ligands specifically designed for the Negishi coupling of thienylzinc reagents could lead to significant improvements in reaction rates and catalyst loadings.

| Catalyst System | Advantages | Potential Research Directions |

| Palladium-based | High efficiency, broad functional group tolerance. wikipedia.org | Development of catalysts with ultra-low loadings; recyclable catalysts. |

| Nickel-based | Lower cost, earth-abundant. researchgate.net | Design of new ligands for improved stability and selectivity; exploration of different nickel oxidation states. |

| Iron-based | Very low cost, environmentally benign. acs.org | Overcoming challenges with catalyst deactivation and achieving broader substrate scope. |

Mechanistic Studies at the Quantum Chemical Level

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of improved catalysts and reaction conditions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of catalytic cycles.

Future computational studies will likely focus on more complex systems, incorporating explicit solvent effects and detailed models of the ligands. These studies could also be used to predict the reactivity of new substrates and to understand the origins of chemo- and regioselectivity in reactions involving polyfunctionalized molecules.

Expansion of Synthetic Utility to New Chemical Transformations

While the Negishi coupling is the most common application of this compound, its synthetic potential extends far beyond this single reaction. Future research will undoubtedly focus on expanding its utility to a broader range of chemical transformations.

One promising area is the use of this compound in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This approach offers significant advantages in terms of efficiency and atom economy. Another area of exploration is the use of this reagent in C-H activation and functionalization reactions, which would allow for the direct coupling of the thienyl moiety with a wide range of substrates without the need for pre-functionalization.

Furthermore, the development of new types of reactions, such as carbozincation and difunctionalization of alkenes and alkynes, using this compound would open up new avenues for the synthesis of complex sulfur-containing heterocycles.

| Reaction Type | Description | Potential Application for this compound |

| Multicomponent Reactions | Three or more reactants combine in a single operation. | Rapid construction of complex thiophene-containing molecules. |

| C-H Functionalization | Direct coupling with C-H bonds, avoiding pre-functionalization. | More efficient synthesis of substituted 3-methylthiophenes. |

| Carbozincation | Addition of the C-Zn bond across a π-system. | Synthesis of functionalized alkenyl- and alkylthiophenes. |

| Difunctionalization | Simultaneous introduction of two functional groups across a double or triple bond. | Access to highly functionalized thiophene (B33073) derivatives. |

Applications in Flow Chemistry and Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, particularly when dealing with reactive organometallic reagents. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers a powerful solution to many of these challenges.

The use of flow chemistry for the preparation and subsequent reaction of this compound has several advantages. researchgate.net It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reproducibility. okayama-u.ac.jp The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time.

Future research in this area will focus on the development of integrated, multi-step flow processes that allow for the synthesis of complex target molecules starting from simple precursors in a continuous fashion. acs.org This approach is particularly attractive for the pharmaceutical and agrochemical industries, where the efficient and safe production of large quantities of active ingredients is paramount. The development of robust and scalable flow reactors for the in-situ generation and consumption of this compound will be a key enabler for its wider application in industrial synthesis. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-2-thienylzinc bromide, and how do reaction conditions influence purity?

Methodological Answer: this compound is typically synthesized via transmetallation from organomagnesium (Grignard) intermediates or direct zinc insertion. A common approach involves:

Halogen-zinc exchange : Reacting 3-methyl-2-bromothiophene with a preformed zincate complex (e.g., LiZnR₃) in anhydrous THF at low temperatures (−78°C to 0°C) .

Oxidative insertion : Direct reaction of zinc metal with 3-methyl-2-bromothiophene in a polar aprotic solvent (e.g., DMF) under inert atmosphere, often catalyzed by Lewis acids like CuCN·2LiCl .

Q. Critical Factors for Purity :

- Moisture control : Strict exclusion of water to prevent hydrolysis.

- Temperature : Lower temperatures (−78°C) favor selectivity in halogen-zinc exchange.

- Solvent purity : THF must be rigorously dried over molecular sieves.

Q. Key Characterization Data :

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at −20°C in flame-sealed ampoules or Schlenk flasks. Avoid prolonged exposure to light.

- Handling : Use gloveboxes or Schlenk lines. Quench residues with isopropanol/water mixtures to prevent exothermic decomposition.

- Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard if reactivity tests (e.g., iodolysis) show <90% yield .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for high-yield C–C bond formation?

Methodological Answer : The compound is widely used in Negishi cross-coupling . Optimize using:

Catalyst screening : PdCl₂(dppf)·CH₂Cl₂ (10 mol%) outperforms Pd(PPh₃)₄ in aryl bromide couplings .

Solvent/base systems : Toluene/H₂O mixtures with Cs₂CO₃ (3 equiv) enhance solubility and reduce side reactions.

Additives : 1,3-bis(diphenylphosphino)propane (dppp) improves selectivity for sterically hindered substrates.

Q. Example Protocol :

| Component | Details | Yield Range | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | 49–95% | |

| Solvent | Aqueous toluene (1:1 v/v) | – | |

| Temperature | 80°C, 12–24 h | – |

Q. Troubleshooting Low Yields :

- Test zinc reagent purity via titration with iodine.

- Replace Cs₂CO₃ with K₃PO₄ for electron-deficient coupling partners.

Q. How should researchers resolve contradictions in literature-reported reactivity of this compound with heteroaromatic substrates?

Methodological Answer : Discrepancies often arise from:

Substrate electronic effects : Electron-rich pyridines may require Ni(acac)₂ catalysts instead of Pd .

Steric hindrance : 2-substituted thiophenes show lower reactivity; use bulkier ligands (e.g., XPhos).

Competing pathways : Monitor for homocoupling byproducts via GC-MS or ¹H NMR .

Q. Case Study :

Q. What mechanistic insights explain the chemoselectivity of this compound in multi-functional substrates?

Methodological Answer :

- DFT studies : The thienyl group’s electron-withdrawing nature directs nucleophilic attack to α-positions in carbonyl-containing substrates.

- Kinetic vs thermodynamic control : Lower temperatures (−40°C) favor kinetically controlled adducts (e.g., β-substituted alkenes), while room temperature shifts to thermodynamic products .

Q. Experimental Validation :

Q. How can researchers mitigate challenges in scaling up syntheses involving this compound?

Methodological Answer :

- Flow chemistry : Continuous reactors minimize air/moisture exposure and improve heat dissipation.

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce costs.

- Safety protocols : Implement pressure-relief systems for exothermic steps (e.g., Zn insertion) .

Q. Scaled Reaction Parameters :

| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) |

|---|---|---|

| Reaction time | 12 h | 8 h (optimized flow) |

| Solvent volume | 10 mL | 1 L (toluene/H₂O) |

| Yield | 85% | 78% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。